Cyanidin 3-O-galactoside
Overview
Description
Cyanidin 3-O-galactoside is a naturally occurring anthocyanin, a type of flavonoid pigment found in various fruits, particularly in red-skinned or red-fleshed apples, hawthorn, bilberries, cranberries, chokeberries, and lingonberries . This compound is known for its vibrant color and potential health benefits, including antioxidant, anti-inflammatory, anticancer, antidiabetic, and cardiovascular protective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyanidin 3-O-galactoside is biosynthesized from cyanidin and uridine diphosphate galactose. The synthesis involves a series of reactions starting from phenylalanine, including deamination, hydroxylation, dehydration, condensation, cyclization, methylation, and glycosylation .
Industrial Production Methods: The most practical natural source for mass production of this compound is chokeberry. Extraction methods include nonthermal ultrasonic extraction, which optimizes yield and preserves the bioactivity of the compound . This method involves using a 75 kHz input frequency, 18.8°C temperature, and a 6-hour process time .
Chemical Reactions Analysis
Types of Reactions: Cyanidin 3-O-galactoside undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Can be achieved using reducing agents such as sodium borohydride.
Substitution: Often involves nucleophilic substitution reactions with reagents like sodium methoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can lead to the formation of quinones, while reduction may yield dihydro derivatives .
Scientific Research Applications
Cyanidin 3-O-galactoside has a wide range of scientific research applications:
Chemistry: Used as a natural dye and in the study of anthocyanin stability and reactivity.
Biology: Investigated for its role in plant pigmentation and its effects on cellular processes.
Industry: Utilized in the food industry as a natural colorant and in the development of health supplements.
Mechanism of Action
Cyanidin 3-O-galactoside is compared with other anthocyanins such as cyanidin 3-O-glucoside, cyanidin 3-O-arabinoside, peonidin 3-O-galactoside, and peonidin 3-O-arabinoside . While these compounds share similar structures and health benefits, this compound is unique in its specific glycosylation pattern, which influences its stability and bioavailability .
Comparison with Similar Compounds
- Cyanidin 3-O-glucoside
- Cyanidin 3-O-arabinoside
- Peonidin 3-O-galactoside
- Peonidin 3-O-arabinoside
Cyanidin 3-O-galactoside stands out due to its widespread occurrence in nature and its diverse range of health benefits, making it a valuable compound for further research and application.
Properties
IUPAC Name |
(2S,3R,4S,5R,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O11/c22-7-16-17(27)18(28)19(29)21(32-16)31-15-6-10-12(25)4-9(23)5-14(10)30-20(15)8-1-2-11(24)13(26)3-8/h1-6,16-19,21-22,27-29H,7H2,(H3-,23,24,25,26)/p+1/t16-,17+,18+,19-,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKWHWFONKJEUEF-WVXKDWSHSA-O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21O11+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80950312 | |
Record name | 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-1-benzopyran-1-ium-3-yl hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80950312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142506-26-1, 27661-36-5 | |
Record name | Cyanidin 3-galactoside cation | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142506261 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-1-benzopyran-1-ium-3-yl hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80950312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CYANIDIN 3-GALACTOSIDE CATION | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YM35G4AYEY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Cyanidin 3-galactoside | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037977 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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